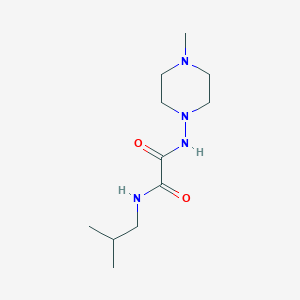

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide

Description

N1-Isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide is an asymmetric oxalamide derivative featuring an isobutyl group on one terminal amine and a 4-methylpiperazinyl group on the other. Oxalamides, as di-amides of oxalic acid, are renowned for their hydrogen-bonding capabilities and structural rigidity, which make them valuable in materials science, crystal engineering, and bioactive molecule design . The asymmetric substitution in this compound introduces distinct steric and electronic effects, differentiating it from symmetric oxalamides like N,N′-dimethyl oxalamide (DMO).

Propriétés

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2/c1-9(2)8-12-10(16)11(17)13-15-6-4-14(3)5-7-15/h9H,4-8H2,1-3H3,(H,12,16)(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERYPBWBBJICQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of oxalyl chloride with isobutylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Oxalyl Chloride Reaction: Oxalyl chloride is reacted with isobutylamine in the presence of a base such as triethylamine to form the intermediate isobutyl oxalamide.

Piperazine Substitution: The intermediate is then reacted with 4-methylpiperazine to yield N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide.

Industrial Production Methods

In an industrial setting, the production of N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Conformational Differences

- N,N′-Dimethyl Oxalamide (DMO) : A symmetric oxalamide with methyl groups on both termini. X-ray studies confirm a planar trans conformation, enabling strong self-complementary hydrogen bonding . In contrast, the asymmetric substitution in N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide likely disrupts this symmetry, leading to altered torsional angles and reduced crystallinity .

- Compound C2 (β-Alanine-Oxalamide Hybrid) : Features β-alanine residues adjacent to the oxalamide core. The methylene group adopts a torsional angle of 180° relative to the oxalamide plane, promoting rigidity . The bulkier isobutyl and 4-methylpiperazinyl groups in the target compound may sterically hinder such planar conformations.

- Marine Alkaloid 5 (Dibrominated Oxalamide) : Contains a dibrominated aromatic moiety and a formamide group. NMR data (δ 160.4 ppm for oxalamide carbonyl) align with typical oxalamide shifts, but the target compound’s aliphatic substituents would result in distinct NMR profiles (e.g., upfield shifts for alkyl protons) .

Table 1: Structural Comparison of Selected Oxalamides

Hydrogen-Bonding and Material Properties

Symmetric oxalamides like DMO form robust hydrogen-bond networks (two donors/acceptors per molecule), enhancing thermal stability and mechanical strength in polymers . In contrast, the asymmetric substituents in N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide may reduce hydrogen-bonding efficiency, as steric bulk from the isobutyl group and the 4-methylpiperazinyl group’s tertiary amine could limit intermolecular interactions. For example:

- Melting Points : Symmetric oxalamides (e.g., DMO) exhibit high melting points (>200°C) due to dense packing, while asymmetric derivatives like the target compound likely have lower melting points, improving processability in polymer blends .

- Solubility: The 4-methylpiperazinyl group introduces pH-dependent solubility, as protonation of the tertiary amine in acidic environments enhances hydrophilicity. This contrasts with non-ionic oxalamides (e.g., marine alkaloid 5), which rely on halogenation for solubility modulation .

Activité Biologique

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features an oxalamide backbone, which is known for its diverse biological properties, particularly in pharmacology. The synthesis of this compound typically involves the reaction of oxalyl chloride with isobutylamine and 4-methylpiperazine, leading to a structure that may interact with various biological targets.

Synthetic Route

The synthesis of N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide can be summarized in two main steps:

- Formation of Isobutyl Oxalamide : Oxalyl chloride reacts with isobutylamine in the presence of a base (e.g., triethylamine) to form the intermediate isobutyl oxalamide.

- Piperazine Substitution : The intermediate undergoes substitution with 4-methylpiperazine to yield the final product.

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially offering therapeutic benefits in conditions such as cancer and neurological disorders.

Research Findings

Recent studies have investigated the biological activity of this compound, focusing on its potential as a drug candidate:

- Inhibition Studies : Preliminary findings suggest that N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide may inhibit certain deacetylases involved in cancer progression, similar to other oxalamide derivatives .

- Cell Viability Assays : In vitro assays have indicated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | Similar oxalamide structure | Potential anticancer activity |

| N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Similar oxalamide structure | Investigated for neuroprotective effects |

Case Study 1: Anticancer Activity

A study conducted on various oxalamide derivatives, including N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide, demonstrated significant cytotoxic effects against human leukemia cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In models of neurodegenerative diseases, it was found to enhance neuronal survival and reduce oxidative stress markers, suggesting its utility in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.